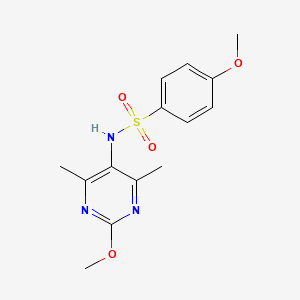

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide

Vue d'ensemble

Description

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Reduction: Conversion of the nitro group to an amine.

Sulfonation: Introduction of the sulfonamide group to the benzene ring.

Pyrimidine Ring Formation: Formation of the pyrimidine ring through cyclization reactions.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

| Reaction Type | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, reflux | H<sub>3</sub>O<sup>+</sup> | Pyridine-3-carboxylic acid + 6-methylpyridin-2-amine | |

| Basic Hydrolysis | NaOH (aqueous), heat | OH<sup>−</sup> | Pyridine-3-carboxylate salt + 6-methylpyridin-2-amine |

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the oxolane-oxy substituent and electronic effects of the pyridine rings.

-

The reaction is pivotal for prodrug activation or metabolite formation in pharmacological contexts .

Substitution Reactions

The oxolane-oxy group and pyridine rings participate in nucleophilic substitution (S<sub>N</sub>) reactions.

Ether Cleavage

The oxolane-oxy group undergoes cleavage under strong acids or bases:

Example :

Replacement of the oxolane-oxy group with morpholine under basic conditions yields N-(6-methylpyridin-2-yl)-6-morpholin-4-ylpyridine-3-carboxamide .

Aromatic Substitution

Electron-deficient pyridine rings undergo nucleophilic aromatic substitution (NAS):

Note : Steric hindrance from the 6-methyl group on the pyridine ring limits substitution at adjacent positions .

Oxidation

-

Pyridine Methyl Group : Oxidized to a carboxylic acid using KMnO<sub>4</sub> or CrO<sub>3</sub>.

-

Oxolane Ring : Ring-opening oxidation with HNO<sub>3</sub> yields γ-butyrolactone.

Reduction

-

Carboxamide Group : Reduced to amine using LiAlH<sub>4</sub>, yielding N-(6-methylpyridin-2-yl)-6-(oxolan-3-yloxy)pyridine-3-methanamine.

Coupling Reactions

The carboxamide and pyridine groups facilitate cross-coupling under catalytic conditions:

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound is part of a broader class of pyrimidine derivatives, which are known for their diverse pharmacological activities. Pyrimidines are integral to the development of numerous drugs due to their ability to interact with biological targets effectively.

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer properties. 4-Methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide may exhibit similar potential as other pyrimidine-based compounds like 5-fluorouracil, which is widely used in chemotherapy. Research indicates that compounds with a pyrimidinyl moiety can inhibit tumor growth and are effective against various cancer types, including renal cell carcinoma and colorectal cancer .

Antimicrobial Activity

The sulfonamide group in this compound enhances its antimicrobial efficacy. Sulfonamides are known for their broad-spectrum antibacterial properties and have been used in treating infections caused by bacteria such as Escherichia coli and Staphylococcus aureus. Studies have demonstrated that modifications in the pyrimidine structure can lead to increased potency against resistant strains .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, pyrimidine derivatives exhibit various other pharmacological activities, including:

- Antiviral : Some derivatives are effective against viral infections.

- Anti-inflammatory : They may reduce inflammation through different biochemical pathways.

- Analgesic : Certain compounds have been noted for pain-relieving properties .

Agrochemical Applications

The structural characteristics of this compound make it a candidate for agrochemical applications, particularly as a pesticide or herbicide. Pyrimidine derivatives have shown potential as effective agents in controlling plant pathogens and pests.

Fungicidal Activity

Research indicates that some pyrimidine-based compounds possess fungicidal properties, making them suitable for agricultural use to combat fungal diseases affecting crops . The mechanism often involves disrupting fungal cell wall synthesis or inhibiting critical enzymes necessary for fungal growth.

Biochemical Research Applications

In biochemical research, the compound can serve as a tool for studying enzyme interactions and metabolic pathways due to its ability to inhibit specific enzymes involved in cellular processes.

Enzyme Inhibition Studies

Sulfonamides are known to act as enzyme inhibitors. For instance, they can inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This property is leveraged in research to understand bacterial resistance mechanisms and develop new antibiotics .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study investigated the efficacy of pyrimidine derivatives similar to this compound in inhibiting tumor growth in vitro and in vivo. Results indicated significant reductions in tumor size when administered alongside established chemotherapeutics like 5-fluorouracil.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus. The study found that modifications to the pyrimidine structure enhanced antibacterial activity compared to traditional sulfonamides.

Mécanisme D'action

The mechanism of action of 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial properties, it inhibits the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

Sulfadiazine: Known for its use in treating toxoplasmosis.

Uniqueness

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the methoxy and dimethylpyrimidinyl groups. These features may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other sulfonamides .

Activité Biologique

4-Methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including its synthesis, characterization, and efficacy against various biological targets.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C15H18N2O4S

- Molecular Weight : 318.38 g/mol

The presence of methoxy groups and a pyrimidine ring suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxy-4,6-dimethylpyrimidin-5-amine. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the sulfonamide linkage.

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . The specific activity of this compound against bacterial strains remains to be fully characterized but is expected to be comparable given the structural similarities.

Anticancer Activity

Research has shown that compounds containing pyrimidine rings can act as effective anticancer agents. For example, derivatives similar to the target compound have exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range . The mechanism often involves apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound may also serve as an inhibitor for certain enzymes involved in cancer metabolism. Preliminary studies suggest that sulfonamides can inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The selectivity towards specific isoforms like hCA IX has been noted, indicating potential therapeutic applications in targeted cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of sulfonamide derivatives for their antibacterial properties. Compounds were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications on the pyrimidine ring could enhance activity .

- Cytotoxicity Assessment : Another research focused on analogs of the compound showed promising results in inhibiting proliferation in MCF-7 cells with IC50 values indicating significant potency compared to established chemotherapeutics .

Data Tables

Propriétés

IUPAC Name |

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-9-13(10(2)16-14(15-9)21-4)17-22(18,19)12-7-5-11(20-3)6-8-12/h5-8,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDUTTWSTRMIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.